3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide
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Overview
Description
3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an amino group substituted with a 3,3-dimethylbutan-2-yl group .
Preparation Methods
The synthesis of 3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide involves several steps. One common method starts with the preparation of thietan-3-one, which undergoes the addition of trimethylsilyl cyanide to the carbonyl group, followed by the oxidation of the sulfur atom and subsequent dehydration to form the thietane 1,1-dioxide intermediate . This intermediate is then reacted with 3,3-dimethylbutan-2-ylamine under appropriate conditions to yield the final compound .
Chemical Reactions Analysis
3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states of sulfur.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound’s amino group can also participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
3-((3,3-Dimethylbutan-2-yl)amino)thietane 1,1-dioxide can be compared with other similar compounds, such as:
Thietane 1,1-dioxide: Lacks the amino group and the 3,3-dimethylbutan-2-yl substitution, making it less complex.
3-Aminothietane: Contains an amino group but lacks the 1,1-dioxide functionality, resulting in different chemical properties.
Thietan-3-one: A precursor in the synthesis of the target compound, with different reactivity due to the presence of a carbonyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a thietane ring with a 1,1-dioxide functionality, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(9(2,3)4)10-8-5-13(11,12)6-8/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
FERALTVUBCVTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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